molecular formula C30H20BrN B3306560 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole CAS No. 928050-07-1

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole

Cat. No.: B3306560
CAS No.: 928050-07-1
M. Wt: 474.4 g/mol
InChI Key: YJEUUQOJSFGEQT-UHFFFAOYSA-N
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Description

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability. This particular compound is characterized by the presence of a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound’s ability to transport holes and its photochemical stability make it a valuable component in electronic devices, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom on the phenyl ring in 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole imparts unique chemical properties, making it more reactive in certain substitution and coupling reactions

Properties

IUPAC Name

9-(3-bromophenyl)-3,6-diphenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20BrN/c31-25-12-7-13-26(20-25)32-29-16-14-23(21-8-3-1-4-9-21)18-27(29)28-19-24(15-17-30(28)32)22-10-5-2-6-11-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUUQOJSFGEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Mix together 0.4 g Pd2DBA3 and 0.4 g DPPF and 4.3 g sodium t-butoxide and dissolve into 200 mL xylenes in glove box. Stir 15 mins then add 25 g of 3-iodo-bromobenzene. Stir 15 mins then add 10 g carbazole and the mix brought to reflux. Reflux o/n. using an air condensor. Solution immediately is dark purple/brown but on reaching ˜80 C. it is dark reddish brown and cloudy. After heating close to reflux overnight, the solution is dark brown and clear. Evaporated outside the glove box in rotovap and then dissolved in DCM and extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet) using DCM. Collect dark orange solution and evaporate to dryness. Leaves a dark orange oil. Wash with methanol and then dissolve into ether and reprecipitate with methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3,6-Diphenylcarbazole (2.80 g, 8.77 mmol), 1-bromo-3-iodobenzene (22.18 g, 87.7 mmol), copper powder (0.279 g) and potassium carbonate (4.85 g) were mixed together, and the mixture was heated in a nitrogen atmosphere at 190° C. for 9 hours. The resultant mixture was cooled to room temperature and diluted with methylene chloride, followed by washing with water and drying, to thereby obtain a pale brown liquid. Next, the obtained liquid is purified through silica gel column chromatography using a solvent mixture of methylene chloride/hexane (2/3 by volume), to thereby obtain 3.59 g of 9-(3-bromophenyl)-3,6-diphenylcarbazole.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
22.18 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.279 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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